molecular formula C15H12O3 B14686160 Phenyl 3-phenyloxirane-2-carboxylate CAS No. 25518-21-2

Phenyl 3-phenyloxirane-2-carboxylate

Katalognummer: B14686160
CAS-Nummer: 25518-21-2
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: GBQMNXWHCORGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 3-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters. This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenyl 3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which is then converted to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Phenyl 3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

25518-21-2

Molekularformel

C15H12O3

Molekulargewicht

240.25 g/mol

IUPAC-Name

phenyl 3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H

InChI-Schlüssel

GBQMNXWHCORGMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.